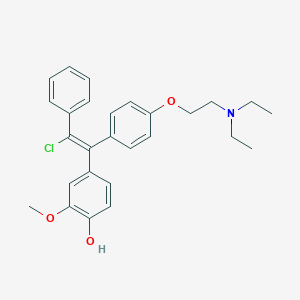

3-Methoxy-4-hydroxyclomiphene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClNO3/c1-4-29(5-2)17-18-32-23-14-11-20(12-15-23)26(27(28)21-9-7-6-8-10-21)22-13-16-24(30)25(19-22)31-3/h6-16,19,30H,4-5,17-18H2,1-3H3/b27-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVWKOHAAHLWBP-RQZHXJHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017065 | |

| Record name | 3-Methoxy-4-hydroxyclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117095-59-7 | |

| Record name | 3-Methoxy-4-hydroxyclomiphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117095597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-hydroxyclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 4 Hydroxyclomiphene

Chemical Synthesis Approaches

Chemical synthesis of 3-Methoxy-4-hydroxyclomiphene is primarily achieved through multi-step processes that build the triarylethylene structure. These methods often require careful selection of protecting groups and reaction conditions to achieve the desired product.

Grignard reactions are a fundamental tool in the synthesis of clomiphene analogues, utilized for the formation of key carbon-carbon bonds. masterorganicchemistry.com One documented approach involves the synthesis of a key aromatic ketone intermediate via a Grignard reaction with an N-acylbenzotriazole intermediate. researchgate.net Another route employs the condensation of benzylmagnesium chloride with a protected 4-[2-(diethylamino)ethoxy]-3'-methoxy-4'-hydroxybenzophenone. researchgate.netnih.gov In this synthesis, the hydroxyl group is protected, often as a (2-methoxyethoxy)methyl (MEM) ether, which is later removed by mild acid treatment. researchgate.net The resulting carbinol is then subjected to chlorination and deprotection steps to yield the final product. researchgate.net

Table 1: Example Grignard Reaction Route

| Step | Reactants | Key Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Protected 4-[2-(diethylamino)ethoxy]-3'-methoxy-4'-hydroxybenzophenone | Benzylmagnesium chloride | Deschloro-3-methoxy-4-hydroxyclomiphene precursor |

| 2 | Precursor from Step 1 | Acetylating Agent | Acetylated intermediate |

| 3 | Acetylated Intermediate | Chlorinating Agent | Chlorinated, acetylated intermediate |

This table illustrates a generalized pathway based on described synthetic strategies. researchgate.netnih.gov

The synthesis of this compound and its analogues frequently utilizes coupling reactions to construct the central triarylethylene core. A notable method is the McMurry reaction, which involves the reductive coupling of two different ketone molecules. researchgate.netresearchgate.net For instance, a substituted benzophenone (B1666685) can be coupled with another ketone to form the double bond, a key step in creating the clomiphene backbone. researchgate.net

Another strategy involves the titanium-mediated coupling of a benzophenone with a substituted benzaldehyde. researchgate.netnih.gov For example, 4-[2-(diethylamino)ethoxy]benzophenone (B125026) can be coupled with 3-methoxy-4-(benzyloxy)benzaldehyde. researchgate.netnih.gov The resulting intermediate triarylethylene then undergoes chlorination and deprotection of the benzyl (B1604629) group to yield this compound. researchgate.netnih.gov Derivatization is a key part of these syntheses, often involving the use of protecting groups for reactive hydroxyl functions and subsequent deprotection to yield the final phenolic metabolites. mdpi.comnih.gov

The synthesis of this compound requires precise control over the placement of the methoxy (B1213986) and hydroxy groups on the phenyl ring, a challenge known as regioselectivity. The compound is a regioisomer of other potential metabolites, such as 4-methoxy-3-hydroxyclomiphene. nih.gov Synthetic strategies often produce a mixture of these isomers, which then require separation. researchgate.netnih.gov

To achieve regioselectivity, syntheses start with precursors where the substitution pattern is already defined. For example, using 3-methoxy-4-(benzyloxy)benzaldehyde as a starting material ensures that the resulting phenyl group on the final clomiphene analogue has the desired 3-methoxy-4-hydroxy substitution pattern after deprotection. researchgate.netnih.gov The challenge lies in preparing these specific starting materials and preventing isomeric scrambling during the reaction sequence. The biotransformation of clomiphene in liver microsomes also generates specific regioisomers, including 4'-hydroxy-clomiphene and its 3'-methoxy analogue, highlighting the regioselectivity of metabolic enzymes. researchgate.net

Clomiphene and its metabolites exist as a mixture of geometric isomers, designated as (E) and (Z), which often exhibit different biological activities. researchgate.netoup.com Consequently, methods for the stereoselective synthesis or separation of these isomers are crucial. The McMurry reaction has been employed for the synthesis of specific hydroxyclomiphene isomers, although it may not always provide high stereoselectivity, necessitating subsequent separation of the E and Z forms. researchgate.netresearchgate.net

A Horner-Wadsworth-Emmons (HWE) reaction has also been reported as a key step in a synthetic approach that allowed for the separation and identification of both stereoisomers of a clomiphene metabolite. researchgate.net Chromatographic techniques, such as HPLC, are essential for the separation and purification of the individual (E) and (Z) isomers from the reaction mixture. researchgate.netgoogle.com The separation can be challenging but is critical for studying the properties of each distinct isomer. tandfonline.com

Biosynthetic Analogues and Mechanistic Intermediates in Research

In biological systems, this compound is recognized as a metabolite of clomiphene. nih.govdshs-koeln.de Its formation occurs primarily in the liver through enzymatic reactions. Studies have shown that clomiphene first undergoes hydroxylation to form 4-hydroxyclomiphene (B10858560). researchgate.net This reaction is catalyzed by Cytochrome P450 enzymes, with CYP2D6 being identified as a key player in this biotransformation. researchgate.netoup.com

This active metabolite, 4-hydroxyclomiphene, can then undergo further metabolism. A subsequent methylation step, converting the hydroxyl group to a methoxy group while another position on the ring is hydroxylated, leads to the formation of this compound. researchgate.netdshs-koeln.de The study of these biosynthetic pathways is critical for understanding the in vivo activity and metabolic fate of clomiphene. The synthesis of these metabolites, including this compound, is therefore essential to provide authentic standards for metabolic and analytical studies. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxyclomiphene |

| Clomiphene |

| Benzylmagnesium chloride |

| 4-[2-(diethylamino)ethoxy]benzophenone |

| 3-methoxy-4-(benzyloxy)benzaldehyde |

| (2-methoxyethoxy)methyl ether |

| 4'-hydroxy-clomiphene |

| 3'-methoxy analogue |

| (E)-clomiphene |

| (Z)-clomiphene |

| N-acylbenzotriazole |

Biotransformation and Metabolic Pathways of 3 Methoxy 4 Hydroxyclomiphene

Phase I Metabolic Pathways

Clomiphene undergoes extensive Phase I metabolism, which involves the introduction or unmasking of functional groups on the parent molecule. These reactions primarily include hydroxylation, methoxylation, N-deethylation, and N-oxidation. nih.govdshs-koeln.de These biotransformations are catalyzed mainly by hepatic and intestinal enzymes and are essential for preparing the compound for subsequent Phase II conjugation reactions and eventual excretion. nih.gov The formation of 3-Methoxy-4-hydroxyclomiphene is a result of sequential hydroxylation and methoxylation reactions on the clomiphene structure. dshs-koeln.de

Hydroxylation is a primary metabolic step for clomiphene, leading to the formation of hydroxylated metabolites, which are then substrates for further reactions. nih.gov Studies have shown that after administration of clomiphene, 4-hydroxyclomiphene (B10858560) is a major metabolite formed. dshs-koeln.de This initial hydroxylation is a critical activating step, as metabolites like (E)-4-hydroxyclomiphene are potent antagonists of the estrogen receptor. nih.gov

Following this hydroxylation, a subsequent methoxylation reaction occurs. The metabolite this compound is formed from its precursor, 4-hydroxyclomiphene. scielo.brdshs-koeln.de Excretion studies have indicated that 4-hydroxy-enclomiphene is the major metabolite excreted during the first day after administration, while 3-methoxy-4-hydroxy-enclomiphene becomes the main metabolite excreted in the following hours. dshs-koeln.de This suggests a sequential metabolic process. The introduction of a methoxy (B1213986) group is evidenced by mass spectrometry data, which shows a mass shift corresponding to the addition of a methoxy group to the hydroxylated metabolite. scielo.brresearchgate.netsemanticscholar.org

Key Metabolic Transformation Sequence:

Parent Compound: Clomiphene

Step 1 (Hydroxylation): Formation of 4-hydroxyclomiphene

Step 2 (Methoxylation): Conversion of 4-hydroxyclomiphene to this compound

The Cytochrome P450 superfamily of enzymes is the primary catalyst for the Phase I metabolism of clomiphene. nih.gov In vitro studies using human liver microsomes and recombinant CYP isoforms have identified several key enzymes responsible for its biotransformation. The main isoforms involved are CYP2D6 and CYP3A4, with smaller contributions from CYP2B6, CYP2C9, CYP2C19, and CYP3A5. nih.govresearchgate.net These enzymes are responsible for the various oxidative reactions, including the hydroxylation and N-dealkylation of clomiphene and its isomers. nih.gov

Table 1: Major CYP Enzymes in Clomiphene Biotransformation

| Enzyme | Primary Role in Clomiphene Metabolism |

| CYP2D6 | Major enzyme for the hydroxylation of (E)-clomiphene to form active metabolites. nih.govnih.govnih.gov |

| CYP3A4 | Involved in the metabolism of (Z)-clomiphene and N-deethylation pathways. nih.govnih.govnih.gov |

| CYP2B6 | Contributes to the hydroxylation of (E)-clomiphene, particularly in scenarios of CYP2D6 deficiency. nih.govnih.gov |

CYP2D6 is the principal enzyme responsible for the bioactivation of clomiphene, particularly its (E)-isomer, enclomiphene (B195052). researchgate.netnih.gov It catalyzes the critical 4-hydroxylation step to form (E)-4-hydroxyclomiphene, a metabolite with strong anti-estrogenic activity. nih.gov The formation of this active metabolite is highly dependent on CYP2D6 activity, which is subject to significant genetic polymorphism. nih.govresearchgate.net This genetic variability can lead to different metabolic profiles, affecting the concentration of active hydroxylated metabolites. researchgate.net Studies have demonstrated a strong gene-dose effect, where individuals with non-functional CYP2D6 alleles show substantially lower concentrations of (E)-4-hydroxyclomiphene. nih.gov

While CYP2D6 and CYP3A4 are the main contributors, CYP2B6 has also been identified as being involved in clomiphene's biotransformation. nih.gov Specifically, CYP2B6 can contribute to the formation of (E)-4-hydroxyclomiphene from (E)-clomiphene. nih.gov This pathway may be particularly relevant in individuals who are poor metabolizers via CYP2D6, providing an alternative route for the formation of hydroxylated metabolites. nih.gov

In addition to hydroxylation and methoxylation, clomiphene undergoes N-deethylation and N-oxidation. scielo.brnih.gov These Phase I reactions occur on the diethylaminoethyl side chain of the molecule. dshs-koeln.de N-deethylation results in the removal of one or both ethyl groups, leading to the formation of N-desethylclomiphene and N,N-didesethylclomiphene. nih.gov This process can occur on the parent molecule or on its hydroxylated metabolites. For instance, (E)-4-hydroxyclomiphene can be metabolized via CYP3A4 to form (E)-4-hydroxy-N-desethylclomiphene, another highly active metabolite. nih.gov N-oxidation is another identified metabolic pathway for clomiphene. scielo.brnih.gov These reactions contribute to the diversity of clomiphene metabolites found in vivo. nih.gov

Table 2: Summary of Phase I Metabolic Reactions of Clomiphene

| Metabolic Reaction | Description | Resulting Metabolites (Examples) |

| Hydroxylation | Addition of a hydroxyl (-OH) group to an aromatic ring. | 4-hydroxyclomiphene, 4'-hydroxyclomiphene dshs-koeln.de |

| Methoxylation | Addition of a methoxy (-OCH3) group, typically following hydroxylation. | This compound scielo.brdshs-koeln.de |

| N-Deethylation | Removal of one or both ethyl groups from the side chain. | N-desethylclomiphene, (E)-4-hydroxy-N-desethylclomiphene nih.govdshs-koeln.denih.gov |

| N-Oxidation | Oxidation of the nitrogen atom in the side chain. | N-oxide metabolites scielo.brnih.gov |

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation

Phase II Metabolic Pathways

Following its formation through Phase I metabolism, this compound undergoes Phase II conjugation reactions, which facilitate its excretion from the body. These reactions primarily involve glucuronidation and sulfation.

Glucuronidation is a major Phase II metabolic pathway for this compound. In this process, a glucuronic acid moiety is attached to the hydroxyl group of the compound, forming a more water-soluble glucuronide conjugate. The formation of 3-methoxy-4-hydroxy-enclomiphene glucuronide has been identified in metabolism studies. dshs-koeln.de The monitoring of these glucurono-conjugated metabolites is important for extending the detection window in analytical screening. dshs-koeln.de The hydrolysis of these conjugates using β-glucuronidase is a standard procedure in sample preparation for analytical testing, confirming their presence in biological samples. dshs-koeln.dedshs-koeln.de

Sulfation is another key Phase II conjugation pathway for clomiphene metabolites, including this compound. This reaction involves the transfer of a sulfonate group to the hydroxyl group of the molecule, forming a sulfate (B86663) conjugate. The presence of sulfo-conjugated metabolites of clomiphene has been reported, and these, along with glucuronide conjugates, are target compounds in screening for clomiphene administration. dshs-koeln.de Similar to glucuronide conjugates, the hydrolysis of sulfate conjugates using sulfatase enzymes is employed to analyze the parent metabolite. dshs-koeln.de

Comprehensive Metabolite Identification and Profiling

The identification and profiling of clomiphene metabolites are essential for understanding its complete metabolic fate. This compound is a prominent metabolite identified in various studies.

Research has shown that following the administration of clomiphene, 3-methoxy-4-hydroxy-enclomiphene becomes a main metabolite excreted in the hours following the initial excretion of 4-hydroxy-enclomiphene. dshs-koeln.de Urinary excretion studies have demonstrated that 3-methoxy-4-hydroxy clomiphene can be detected for an extended period, with one study detecting it up to 10 days post-administration. dshs-koeln.de The peak concentration of 3-methoxy-4-hydroxy clomiphene in urine has been observed between 3 to 12 hours after a single oral dose. dshs-koeln.de

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a key analytical technique used for the identification and quantification of this compound and its conjugates. dshs-koeln.dedshs-koeln.de The mass spectrum of 3-methoxy-4-hydroxy-enclomiphene shows characteristic fragments that are used for its identification. dshs-koeln.de

Table 1: Identified Metabolites of Clomiphene

| Metabolite Name | Metabolic Pathway | Reference |

| 4-hydroxy-enclomiphene | Phase I (Hydroxylation) | dshs-koeln.dedshs-koeln.de |

| 3-Methoxy-4-hydroxy-enclomiphene | Phase I (Hydroxylation and Methoxylation) | dshs-koeln.dedshs-koeln.de |

| N-deethyl-4-hydroxy-zuclomiphene | Phase I (N-dealkylation and Hydroxylation) | dshs-koeln.de |

| N-deethyl-4-hydroxy-3-methoxy-zuclomiphene | Phase I (N-dealkylation, Hydroxylation, and Methoxylation) | dshs-koeln.de |

| 4-hydroxy-enclomiphene glucuronide | Phase II (Glucuronidation) | dshs-koeln.de |

| 3-methoxy-4-hydroxy-enclomiphene glucuronide | Phase II (Glucuronidation) | dshs-koeln.de |

| 4-hydroxy-enclomiphene sulfate | Phase II (Sulfation) | dshs-koeln.de |

| 3-methoxy-4-hydroxy-enclomiphene sulfate | Phase II (Sulfation) | dshs-koeln.de |

| Zuclomiphene (B94539) sulfo-conjugates | Phase II (Sulfation) | dshs-koeln.de |

Investigations into Entero-hepatic Circulation of Metabolites

Enterohepatic circulation is a process where substances are excreted by the liver into the bile, enter the intestine, are reabsorbed back into the portal circulation, and returned to the liver. This recycling process can significantly prolong the half-life of a drug and its metabolites in the body.

Studies on the excretion profile of clomiphene metabolites have suggested the occurrence of enterohepatic circulation. dshs-koeln.de This process involves the biliary excretion of conjugated metabolites, such as glucuronides, into the intestine. In the gut, bacterial enzymes can hydrolyze these conjugates, releasing the parent metabolite, which can then be reabsorbed. This mechanism contributes to the extended presence of clomiphene metabolites in the body.

Comparative Metabolic Studies with Structurally Related Compounds (e.g., Tamoxifen)

Clomiphene shares structural similarities with other triphenylethylene (B188826) derivatives, such as tamoxifen (B1202). Both are selective estrogen receptor modulators (SERMs), and their metabolic pathways exhibit several parallels. scielo.br

Comparative studies have shown that both clomiphene and tamoxifen undergo extensive Phase I and Phase II metabolism. nih.gov The metabolic reactions for both compounds include hydroxylation and N-dealkylation. nih.gov For instance, the formation of hydroxylated metabolites is a key metabolic step for both drugs. In the case of tamoxifen, this leads to the formation of active metabolites like 4-hydroxytamoxifen. Similarly, clomiphene is metabolized to hydroxylated derivatives, which are then further metabolized to compounds like this compound.

The identification of a hydroxylated-methoxylated metabolite of clomiphene was proposed based on previous reports of the metabolism of tamoxifen, highlighting the utility of comparative metabolic studies. semanticscholar.org Both clomiphene and tamoxifen are biotransformed into numerous metabolites, with 22 and 23 metabolites identified for each, respectively, in one study. nih.gov The enzymes involved in their metabolism also show overlap, with cytochrome P450 isoforms like CYP3A4 and CYP2D6 playing significant roles in the Phase I metabolism of both compounds. nih.gov Furthermore, the Phase II conjugation of their metabolites involves similar UDP-glucuronosyltransferase (UGT) isoenzymes. nih.gov

Advanced Analytical Techniques for 3 Methoxy 4 Hydroxyclomiphene Research

Mass Spectrometry (MS) Based Methodologies

Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone for the analysis of "3-Methoxy-4-hydroxyclomiphene." Both liquid chromatography (LC) and gas chromatography (GC) are employed to separate the metabolite from other compounds before it enters the mass spectrometer for detection and identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of clomiphene and its metabolites, including "this compound," in biological samples like urine and plasma. dshs-koeln.deresearchgate.netresearchgate.net This method provides excellent selectivity and sensitivity, allowing for the detection of metabolites at very low concentrations. researchgate.netproteomics.com.au The versatility of LC-MS/MS allows for various ionization techniques and scanning modes to be employed, optimizing the analysis for specific research goals.

Electrospray ionization (ESI) is a soft ionization technique commonly used in the LC-MS/MS analysis of clomiphene metabolites. dshs-koeln.deresearchgate.netdshs-koeln.de It is particularly suitable for polar and thermally labile molecules like "this compound." In ESI, a high voltage is applied to the liquid eluent from the chromatography column, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions. These ions are then guided into the mass analyzer.

ESI is typically operated in the positive ion mode ([M+H]+) for the analysis of clomiphene and its metabolites. dshs-koeln.dedshs-koeln.de This is because the nitrogen atom in the side chain of the molecule can be readily protonated. The resulting protonated molecules can then be fragmented in the mass spectrometer to produce characteristic product ions for identification and quantification. Studies have successfully utilized ESI to analyze crude ethanolic extracts and have found that the negative ion mode can also be highly informative for certain compounds, particularly those with acidic or phenolic groups which ionize easily through deprotonation. psu.edu

Table 1: ESI-MS/MS Parameters for Clomiphene Metabolite Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray (ESI+) |

| Capillary Voltage | 3.0 - 3.5 kV |

| Source Temperature | 100 - 120 °C |

| Desolvation Temperature | 350 - 400 °C |

| Desolvation Gas Flow | 500 - 650 L/h |

Source: dshs-koeln.dedshs-koeln.de

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry for quantifying known analytes. dshs-koeln.deproteomics.com.au In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (e.g., the protonated molecule of "this compound"). This precursor ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to monitor for a specific, characteristic product ion. This process of selecting a precursor-product ion pair is known as a "transition."

The high selectivity of MRM arises from the fact that only molecules that produce both the correct precursor and product ions will be detected. proteomics.com.au This significantly reduces background noise and allows for accurate quantification even in complex matrices. proteomics.com.au For the analysis of "this compound," specific MRM transitions are established to differentiate it from other metabolites and endogenous compounds. dshs-koeln.dedshs-koeln.de

Table 2: Exemplary MRM Transitions for Clomiphene Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 4-hydroxyclomiphene (B10858560) | 422.3 | 100.2 |

| This compound | 452.3 | 100.2 |

| N-desethyl-4-hydroxyclomiphene | 394 | 72 |

| N-oxide-4-hydroxyclomiphene | 440 | 100 |

Source: dshs-koeln.dedshs-koeln.de

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase and higher pressures, offers improved resolution, sensitivity, and speed compared to conventional HPLC. researchgate.nettsijournals.commeasurlabs.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for the stereoselective quantification of clomiphene isomers and their metabolites. researchgate.net Clomiphene is administered as a mixture of two geometric isomers, (E)-clomiphene and (Z)-clomiphene, which are metabolized differently in the body. ki-nd.de

UPLC-MS/MS methods have been developed to separate and quantify the individual isomers of "this compound" and other metabolites. researchgate.net This is crucial for pharmacokinetic studies and for understanding the pharmacological activity of each isomer. These methods often involve derivatization to enhance the separation of the stereoisomers on a chiral column. researchgate.net The high-throughput capability of UPLC-MS/MS allows for the analysis of a large number of samples in a short time, which is beneficial for clinical and research applications. tsijournals.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the characterization of clomiphene metabolites. researchgate.net Before analysis by GC-MS, the metabolites, including "this compound," must be derivatized to increase their volatility and thermal stability. researchgate.net A common derivatization agent is MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). researchgate.net

In GC-MS, the derivatized sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule that can be used for identification. researchgate.net GC-MS has been successfully used to identify "this compound" (referred to as hydroxymethoxyclomiphene in some studies) in human urine. researchgate.net

The interpretation of mass spectra is key to identifying "this compound" and other metabolites. researchgate.netresearchgate.net In both LC-MS/MS and GC-MS, the molecule is fragmented in a reproducible manner, creating a unique pattern of fragment ions. libretexts.org

In the ESI-MS/MS of "this compound," the protonated molecule at m/z 452.3 is often selected as the precursor ion. dshs-koeln.de A common fragmentation involves the cleavage of the side chain, leading to a prominent product ion at m/z 100. dshs-koeln.dedshs-koeln.de This fragment corresponds to the diethylaminoethyl portion of the molecule.

In GC-MS with electron impact ionization, the fragmentation is more extensive. researchgate.net For the TMS-derivatized "this compound," the molecular ion can be observed, along with characteristic fragments resulting from cleavages at various points in the molecule. researchgate.net The presence of chlorine isotopes (35Cl and 37Cl) results in characteristic M and M+2 peaks in the mass spectrum, aiding in the identification of chlorine-containing compounds like clomiphene and its metabolites. researchgate.net The interpretation of these fragmentation patterns, often aided by comparison with reference standards and spectral libraries, allows for the confident identification of "this compound" in complex biological samples. libretexts.orgraco.catnih.govlibretexts.org

Table 3: Key Mass Fragments for the Identification of Clomiphene Metabolites

| Compound | Technique | Key Fragments (m/z) | Interpretation |

|---|---|---|---|

| This compound | GC-MS (as TMS derivative) | 523/525 | Molecular ion with chlorine isotope pattern |

| 86, 100 | Cleavage of the amine side chain | ||

| 4-hydroxyclomiphene | GC-MS (as TMS derivative) | 493/495 | Molecular ion with chlorine isotope pattern |

| 86, 100 | Cleavage of the amine side chain |

Source: researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of this compound, enabling its separation from a complex matrix. Reversed-phase liquid chromatography is particularly well-suited for this purpose, often coupled with mass spectrometry for definitive identification and quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the separation of clomiphene metabolites. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Research studies have employed various RP-HPLC configurations to analyze this compound. For instance, one method utilized an Xterra C18 column with a gradient elution system. dshs-koeln.de The mobile phase consisted of a mixture of acetonitrile (B52724) and 0.1% formic acid, with the proportion of acetonitrile increasing over the course of the analysis to ensure the elution of all compounds of interest. dshs-koeln.de The flow rate is typically maintained at several hundred microliters per minute. dshs-koeln.de This approach, coupled with tandem mass spectrometry (LC-MS/MS), allows for the sensitive detection of metabolites like 3-methoxy-4-hydroxy-enclomiphene. dshs-koeln.de Studies have shown that under these conditions, 3-methoxy-4-hydroxy-enclomiphene elutes shortly after its precursor, 4-hydroxy-enclomiphene. dshs-koeln.de

| Parameter | Condition | Source |

|---|---|---|

| Column | Xterra C18 (2.1x125 mm, 5µm) with Xterra guard column | dshs-koeln.de |

| Mobile Phase A | Acetonitrile/Formic Acid 0.1% (95:5, v/v) | dshs-koeln.de |

| Mobile Phase B | Acetonitrile/Formic Acid 0.1% (5:95, v/v) | dshs-koeln.de |

| Flow Rate | 300 µL/min | dshs-koeln.de |

| Detection | Tandem Mass Spectrometry (MS/MS) | dshs-koeln.dedshs-koeln.de |

Clomiphene exists as a mixture of two geometric isomers, enclomiphene (B195052) (E-isomer) and zuclomiphene (B94539) (Z-isomer). ncats.io Consequently, its metabolite, this compound, also exists in corresponding isomeric forms: 3-methoxy-4-hydroxy-enclomiphene and 3-methoxy-4-hydroxy-zuclomiphene. The analytical challenge lies in separating these isomers, as their pharmacological activities can differ.

Chromatographic methods have been developed to separate the parent isomers, and these principles apply to their metabolites. tsijournals.com The use of high-resolution columns, such as UPLC BEH C18, combined with optimized mobile phases, can achieve separation. tsijournals.com For example, a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) in water (pH 4.0) and methanol (B129727) has been effective in resolving zuclomiphene and enclomiphene, which is a prerequisite for resolving their downstream metabolites. tsijournals.com In chromatographic runs, the enclomiphene-derived metabolites, including 3-methoxy-4-hydroxy-enclomiphene, typically elute before their corresponding zuclomiphene-derived regioisomers. dshs-koeln.de

Beyond chromatography, characterization often involves mass spectrometry, where specific fragmentation patterns can help in the structural elucidation of the isomers. dshs-koeln.de Other methods reported for the separation of the parent drug isomers include fractional crystallization, which separates the isomers based on differences in solubility. googleapis.com

Sample Preparation and Derivatization for Analytical Studies

Before instrumental analysis, biological samples like urine or plasma must undergo preparation to concentrate the analyte and remove interfering substances. For metabolites like this compound, this process is critical as they are often present in conjugated forms (glucuronides or sulfates) and at low concentrations.

In the body, clomiphene metabolites undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. To analyze the core metabolite, these conjugates must be cleaved through hydrolysis. Enzymatic hydrolysis is the most common approach.

β-Glucuronidase, often sourced from Escherichia coli (E. coli), is used to specifically cleave glucuronide bonds. dshs-koeln.deki-nd.de The procedure involves incubating the sample with the enzyme at a controlled pH and temperature (e.g., pH 7.0 at 50-55°C for one hour). dshs-koeln.deki-nd.de For broader specificity, enzyme preparations from Helix pomatia are used. dshs-koeln.de These contain both β-glucuronidase and arylsulfatase, allowing for the simultaneous hydrolysis of both glucuronide and sulfate conjugates. dshs-koeln.dedshs-koeln.de

| Enzyme Source | Target Conjugate | Typical Conditions | Source |

|---|---|---|---|

| β-Glucuronidase (E. coli) | Glucuronides | pH 7.0, 50-55°C, 1 hour | dshs-koeln.deki-nd.de |

| β-Glucuronidase/Arylsulfatase (Helix pomatia) | Glucuronides and Sulfates | pH 5.2, 55°C, 2 hours | dshs-koeln.dedshs-koeln.de |

Following hydrolysis, the deconjugated metabolite must be extracted from the aqueous biological matrix into an organic solvent. Liquid-liquid extraction (LLE) is a widely used technique for this purpose. dshs-koeln.de The process involves adjusting the pH of the sample to an alkaline state (e.g., pH 9.6) to ensure the analyte is in its non-ionized, more organic-soluble form. dshs-koeln.deki-nd.de

A water-immiscible organic solvent, such as tert-butylmethylether (TBME), is then added to the sample. dshs-koeln.deki-nd.de After vigorous mixing, the two phases are separated. The analyte, now in the organic layer, is collected, and the solvent is evaporated to concentrate the extract. dshs-koeln.de The dried residue is then reconstituted in a small volume of the initial mobile phase before being injected into the LC-MS/MS system. dshs-koeln.de This extraction step effectively cleans the sample and concentrates the this compound, enhancing the sensitivity and reliability of the subsequent analysis. researchgate.net

Pharmacological and Mechanistic Investigations of 3 Methoxy 4 Hydroxyclomiphene

Estrogen Receptor Interactions and Modulation

3-Methoxy-4-hydroxyclomiphene, a metabolite of the selective estrogen receptor modulator (SERM) clomiphene, demonstrates notable interactions with estrogen receptors (ERs), exhibiting a complex profile of binding affinities and functional activities.

Ligand Binding Affinity and Receptor Selectivity

The binding affinity of this compound for estrogen receptors has been a subject of scientific investigation, although specific quantitative data remains less extensively documented compared to its parent compound, clomiphene, and its primary active metabolite, 4-hydroxyclomiphene (B10858560). Research indicates that hydroxylation and subsequent methoxylation of clomiphene influence its interaction with ER subtypes.

Studies on related compounds suggest that the introduction of a hydroxyl group, as seen in 4-hydroxyclomiphene, significantly enhances binding affinity for the ER. wikipedia.org The further addition of a methoxy (B1213986) group to create this compound results in a compound that retains the ability to interact with antiestrogen (B12405530) binding sites and estrogen receptors. researchgate.net In studies involving MCF-7 human breast cancer cells, this compound interacted with these sites with an affinity comparable to that of tamoxifen (B1202). researchgate.net

While detailed receptor selectivity data for this compound is not extensively available, the parent compound clomiphene and its isomers exhibit differential affinities for ERα and ERβ. This suggests that its metabolites, including this compound, may also display some degree of receptor selectivity, which would be crucial in determining their tissue-specific effects.

Interactive Data Table: Estrogen Receptor Binding Affinity of Clomiphene and its Metabolites

| Compound | Receptor Subtype | Binding Affinity (Relative to Estradiol) | Reference |

| Clomiphene | ER | 0.1 to 12% | wikipedia.org |

| (E)-4-hydroxyclomiphene | ER | 285% | wikipedia.org |

| (Z)-4-hydroxyclomiphene | ER | 16% | wikipedia.org |

| 4-hydroxy-N-desethylclomiphene | ER | Similar to 4-hydroxyclomiphene | wikipedia.org |

| This compound | ER | Comparable to Tamoxifen | researchgate.net |

Agonistic and Antagonistic Activities

As a metabolite of clomiphene, a known SERM, this compound is expected to possess a mixed profile of estrogenic (agonist) and antiestrogenic (antagonist) activities, which are tissue-dependent. brieflands.com The parent compound, clomiphene, is a mixture of two isomers: zuclomiphene (B94539) (cis-isomer), which is more estrogenic, and enclomiphene (B195052) (trans-isomer), which is predominantly antiestrogenic. brieflands.com The metabolic conversion to this compound likely preserves this dual functionality.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its molecular structure, which is a derivative of the triphenylethylene (B188826) scaffold. SAR studies provide insights into how specific chemical features of the molecule influence its pharmacological properties.

Impact of Molecular Modifications on Biological Activity

The transformation of clomiphene into this compound involves two key metabolic steps: hydroxylation and methoxylation. researchgate.net Each of these modifications has a significant impact on the molecule's interaction with the estrogen receptor and its subsequent biological effects.

Hydroxylation: The introduction of a hydroxyl group at the 4-position of one of the phenyl rings to form 4-hydroxyclomiphene is a critical activation step. This modification generally increases the binding affinity for the estrogen receptor compared to the parent compound. wikipedia.org

Methoxylation: The subsequent addition of a methoxy group at the 3-position results in this compound. researchgate.net While this may modulate the binding affinity, it also influences the electronic properties and potential for further metabolic reactions. nih.gov The presence of the guaiacol (B22219) (3-methoxy-4-hydroxyphenyl) moiety is a defining feature of this metabolite. researchgate.net

Stereochemical Influence on Pharmacological Effects

Clomiphene exists as a mixture of two geometric isomers, (Z)-clomiphene (zuclomiphene) and (E)-clomiphene (enclomiphene), which possess distinct pharmacological profiles. brieflands.com Zuclomiphene is generally considered to be the more estrogenic isomer, while enclomiphene is more antiestrogenic. brieflands.com Consequently, the stereochemistry of the parent isomer from which this compound is derived will have a profound influence on its own pharmacological effects.

Reactive Metabolite Formation and Electrophilic Nature

Research has indicated that certain metabolites of clomiphene, including those with a 4-hydroxyphenyl group, can form chemically reactive species. researchgate.net

This compound, along with its positional isomer, has been implicated in having arylating ability. researchgate.net This reactivity is believed to arise from the spontaneous conversion of the molecule into an electrophilic allene-quinone intermediate. researchgate.netnih.gov Electrophiles are electron-seeking molecules that can readily react with nucleophiles, such as those found in proteins and DNA. nih.gov

The formation of such reactive metabolites is a significant area of study in toxicology and drug metabolism, as it can be associated with off-target effects. nih.gov In the case of this compound, its potential to form an electrophilic species has been investigated through its reactions with nucleophiles like 2-mercaptoethanol. nih.gov This reactivity underscores the complex chemistry of clomiphene metabolites beyond their direct interaction with estrogen receptors.

Formation of Electrophilic Allene-Quinones

The biotransformation of clomiphene in vivo can lead to the formation of hydroxylated and subsequently methoxylated metabolites, including this compound. researchgate.net This particular metabolite, which possesses a guaiacol (3-methoxy-4-hydroxyphenyl) moiety, exhibits significant chemical reactivity. researchgate.net Studies conducted on the metabolites of clomiphene have demonstrated that 4'-hydroxyclomiphene and its 3'-methoxy analogue possess arylating capabilities. researchgate.netresearchgate.net This reactivity is attributed to their apparent spontaneous conversion into highly reactive electrophilic allene-quinone intermediates. researchgate.netresearchgate.net

The formation of these quinone-type species is a critical aspect of the molecule's biochemistry. The specific arrangement of the hydroxyl and methoxy groups on the phenyl ring is crucial for this transformation. researchgate.net This process involves a dechlorination step when a hydroxyl group is suitably positioned, yielding the electrophilic allene-quinone. researchgate.net This conversion does not occur with other positional isomers, highlighting the structural specificity required for the generation of these reactive intermediates. researchgate.netresearchgate.net The latent arylating potential of these metabolites suggests they could be valuable in biochemical research. researchgate.net

| Metabolite | Reactive Intermediate | Arylating Ability |

| This compound | Electrophilic Allene-Quinone | Yes researchgate.netresearchgate.net |

| 4'-Hydroxyclomiphene | Electrophilic Allene-Quinone | Yes researchgate.netresearchgate.net |

| Other positional isomers | Not formed | No researchgate.netresearchgate.net |

Implications for Covalent Adduct Formation in Biological Systems

The generation of electrophilic allene-quinones from this compound has significant implications for its interaction with biological macromolecules. Electrophiles are, by nature, electron-seeking species that can readily react with nucleophilic centers present in biological molecules such as proteins and DNA. This reactivity can lead to the formation of stable covalent adducts. researchgate.net

The arylating potential of the allene-quinone intermediate derived from this compound suggests a plausible mechanism for the formation of such adducts within biological systems. researchgate.net By covalently binding to cellular components, these reactive metabolites can potentially alter the structure and function of critical biomolecules. The formation of DNA adducts, for instance, is a known mechanism of chemical mutagenesis and carcinogenesis. slideheaven.com While the direct biological consequences of adduct formation from clomiphene metabolites like this compound require further specific investigation, the inherent chemical reactivity points to a potential for such interactions. researchgate.net

Cell Signaling Pathway Modulation (Inferred from Receptor Interactions)

The parent compound, clomiphene, is characterized as a selective estrogen receptor modulator (SERM), and its biological effects are primarily mediated through interaction with estrogen receptors (ERs). It is inferred that its metabolites, including this compound, would exert their effects through similar receptor interactions. Upon binding to ERs, these compounds can induce conformational changes in the receptor's ligand-binding domain.

These conformational changes are pivotal as they dictate the subsequent recruitment of coactivator or corepressor proteins, which in turn modulates the transcription of downstream target genes. This modulation of gene expression is the foundation of altering cell signaling pathways. The interaction with nuclear estrogen receptors can influence several key pathways. idrblab.net

Inferred Signaling Pathway Interactions:

| Receptor Target | Potential Downstream Pathways Modulated | Cellular Processes Affected |

| Estrogen Receptors (ERα, ERβ) | Estrogen Signaling Pathway idrblab.net | Gene transcription, Cell proliferation |

| Nuclear Receptor Transcription Pathway idrblab.net | Regulation of nuclear receptor activity idrblab.net | |

| Prolactin Signaling Pathway idrblab.net | Hormone signaling regulation idrblab.net |

The binding affinity and the specific conformational changes induced by this compound at the estrogen receptor would determine its specific profile as an agonist or antagonist in different tissues. This differential activity is the hallmark of SERMs. By acting as an antagonist in certain tissues, it could disrupt the negative feedback loop of endogenous estrogens, a mechanism central to the action of the parent compound. Therefore, the modulation of critical cell signaling pathways by this compound is a direct consequence of its interaction with and subsequent functional alteration of estrogen receptors. idrblab.net

Preclinical Biological Activity Studies of 3 Methoxy 4 Hydroxyclomiphene

In Vitro Studies in Cellular Models

In vitro studies using cellular models have been instrumental in elucidating the direct effects of 3-Methoxy-4-hydroxyclomiphene at the cellular and molecular level.

Investigations in MCF-7 Breast Cancer Cell Lines

The MCF-7 human breast cancer cell line, which is estrogen receptor (ER) positive, serves as a fundamental model for studying endocrine-active agents. While direct studies on this compound are limited, its role as a significant metabolite of clomiphene places it within the context of clomiphene's well-documented effects on these cells. researchgate.net Clomiphene and its hydroxylated derivatives, such as 4-hydroxyclomiphene (B10858560), consistently demonstrate the ability to inhibit the proliferation of MCF-7 cells. nih.gov

Mechanisms of Cellular Growth Inhibition

The mechanisms underlying the cellular growth inhibition by triphenylethylene (B188826) antiestrogens are multifaceted. The primary mechanism is believed to be mediated through the estrogen receptor. nih.gov

Studies on 4-hydroxyclomiphene, the immediate precursor to this compound, reveal a biphasic effect on cell growth. nih.gov At lower, nanomolar concentrations, the growth inhibition is potent and can be completely reversed by the addition of estradiol, indicating a competitive antagonism at the estrogen receptor. nih.gov The potency of growth inhibition in this range is highly correlated with the compound's binding affinity for the ER. nih.gov

At higher, micromolar concentrations, the growth inhibitory effects are not fully reversible by estradiol, suggesting the involvement of ER-independent mechanisms. nih.gov One proposed mechanism for these estrogen-irreversible effects is the antagonism of calmodulin, a key calcium-binding protein involved in cell cycle progression. nih.gov This antagonism leads to an accumulation of cells in the G1 phase of the cell cycle. nih.gov As a metabolite, this compound is hypothesized to contribute to this dual mechanism of action, exerting its effects through both ER-dependent and independent pathways.

In Vivo Studies in Animal Models

Animal models, particularly rodents, have been essential for understanding the metabolic fate, distribution, and biological effects of this compound within a complex physiological system.

Metabolic Profiling in Immature Rat Models

Investigations in immature female rats have been crucial in identifying and characterizing the metabolic pathways of clomiphene. researchgate.net These studies revealed that clomiphene undergoes significant biotransformation, leading to the formation of several metabolites, including this compound. researchgate.net

The metabolic process involves a two-step conversion in the liver. First, clomiphene is hydroxylated at the 4-position of one of its phenyl rings by liver microsomal enzymes to form 4-hydroxyclomiphene. researchgate.net Subsequently, this hydroxylated intermediate undergoes a further microsomal-mediated conversion where a methoxy (B1213986) group is added at the 3-position, yielding this compound (a guaiacol (B22219) metabolite). researchgate.net This metabolite, along with its regioisomer, was identified in both liver tissue and feces of the rats. researchgate.net

| Parent Compound | Primary Metabolite | Secondary Metabolite | Metabolic Process |

|---|---|---|---|

| Clomiphene | 4-Hydroxyclomiphene | - | p-Hydroxylation |

| 4-Hydroxyclomiphene | - | This compound | m-Methoxylation |

Application in Experimental Breast Cancer Models

Clomiphene has demonstrated efficacy in inhibiting the growth of chemically induced breast cancer in rat models. researchgate.net The characterization of its metabolites has led to the suggestion that the hydroxylated and methoxylated forms, such as this compound, are important contributors to this anticancer activity. researchgate.net

The 4'-hydroxylated metabolites of clomiphene have been noted for their potential as arylating agents, which could be a valuable property in biochemical studies focused on the mechanisms of breast cancer cell growth inhibition. researchgate.net Although reproductive tract abnormalities observed in neonatal rats treated with clomiphene were suggested not to be mediated by these specific metabolites, their potential utility in cancer research remains a significant point of interest. researchgate.net The application of these metabolites in experimental models helps to dissect the specific contributions of the parent drug versus its biotransformation products in achieving therapeutic effects.

Preclinical Pharmacokinetics and Excretion Profiles

Preclinical studies in animal models provide foundational data on how a compound and its metabolites are absorbed, distributed, metabolized, and excreted (ADME). In studies using immature female rats, following intraperitoneal administration, clomiphene was found to be eliminated both as the unchanged parent drug and as metabolites in the feces. researchgate.net

Chromatographic analysis of fecal extracts confirmed the presence of two major metabolic components that were identical to synthetic standards of this compound and its regioisomer. researchgate.net This indicates that after its formation in the liver, the metabolite is excreted via the biliary-fecal route. researchgate.net This excretion pathway is common for triphenylethylene compounds and their metabolites. portico.org

| Animal Model | Route of Administration | Site of Metabolite Identification | Primary Route of Excretion |

|---|---|---|---|

| Immature Female Rat | Intraperitoneal (i.p.) | Liver Tissue, Feces | Fecal |

Future Directions in 3 Methoxy 4 Hydroxyclomiphene Research

Elucidation of Undefined Metabolic Pathways and Novel Metabolites

The biotransformation of clomiphene is a complex process involving multiple enzymatic reactions. The formation of 3-Methoxy-4-hydroxyclomiphene occurs sequentially, beginning with hydroxylation of a phenyl ring to form 4-hydroxyclomiphene (B10858560), which is then methylated. researchgate.net This process is mediated by liver microsomal enzymes. researchgate.net However, the complete metabolic map of clomiphene is far from complete.

Future research must focus on identifying all the enzymes involved in these transformations and exploring other potential metabolic routes. Studies have already identified various clomiphene metabolites, including those from N-oxidation and N-deethylation, in addition to hydroxylated and methoxylated forms. researchgate.net The use of advanced analytical techniques, such as high-resolution mass spectrometry, can aid in the discovery of previously uncharacterized or novel metabolites in biological samples. researchgate.net A systematic investigation into these pathways will provide a more holistic view of clomiphene's fate in the body and may reveal other biologically active metabolites. Recent studies have already pointed to the existence of additional hydroxyclomiphene (HC) isomers in doping control samples that could not be initially identified, suggesting our understanding of clomiphene metabolism is still evolving. nih.gov

Table 1: Known and Potential Metabolic Pathways of Clomiphene

| Pathway | Intermediate/Metabolite | Enzymatic System (Presumed) | Status |

|---|---|---|---|

| Hydroxylation | 4-hydroxyclomiphene | Cytochrome P450 (CYP) | Identified researchgate.net |

| Methoxylation | This compound | Catechol-O-methyltransferase (COMT) | Identified researchgate.net |

| N-Deethylation | N-desethylclomiphene | Cytochrome P450 (CYP) | Identified researchgate.net |

| N-Oxidation | Clomiphene N-oxide | Flavin-containing monooxygenase (FMO) | Identified researchgate.net |

| Glucuronidation | Clomiphene glucuronides | UGTs | Identified Phase II Metabolites researchgate.netnih.gov |

| Sulfation | Clomiphene sulfates | SULTs | Identified Phase II Metabolites nih.gov |

Comprehensive Stereoisomer-Specific Research and Characterization

Clomiphene is administered as a mixture of two geometric isomers: enclomiphene (B195052) ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene). ki-nd.de These isomers possess distinct pharmacological, pharmacokinetic, and metabolic profiles. ki-nd.deresearchgate.net For instance, the metabolism of (E)-clomiphene is significantly influenced by the polymorphic enzyme CYP2D6, leading to substantial inter-individual variability in metabolite formation. nih.gov This inherent stereoisomerism extends to its metabolites, including this compound.

Table 2: Properties of Clomiphene Isomers

| Property | Enclomiphene ((E)-clomiphene) | Zuclomiphene ((Z)-clomiphene) |

|---|---|---|

| Isomer Type | Trans-isomer | Cis-isomer |

| Estrogen Receptor Binding | Weaker | Stronger |

| Pharmacological Activity | Primarily antagonistic | Mixed estrogenic/anti-estrogenic |

| Elimination Half-Life | Shorter | Longer |

| Metabolism | More rapidly metabolized, primarily via CYP2D6 ki-nd.de | Slower metabolism |

Advanced Mechanistic Characterization of Receptor Interactions and Downstream Effects

The biological effects of this compound are presumed to be mediated through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. idrblab.net However, a detailed mechanistic understanding is currently lacking. Future studies should move beyond simple binding assays to provide a more sophisticated characterization of these interactions.

This advanced research should investigate how the binding of each stereoisomer of this compound to ERα and ERβ induces specific conformational changes in the receptor protein. idrblab.net These conformational changes dictate whether the receptor recruits co-activator or co-repressor proteins, which in turn determines the downstream effect on gene expression. idrblab.net Techniques such as X-ray crystallography could be employed to visualize the ligand-receptor complex. Furthermore, researchers should use modern molecular biology tools, including transcriptomics and proteomics, to identify the specific genes and signaling pathways that are modulated by this compound in various target tissues. This includes investigating potential ERE-independent signaling pathways, such as interactions with other transcription factors like AP-1. idrblab.netscispace.com

Development of Novel Analytical Reference Standards for Research Applications

A significant bottleneck in advancing the research on this compound is the limited availability of pure, certified analytical reference standards for both the mixed isomers and the individual stereoisomers. researchgate.net These standards are indispensable for a wide range of research applications.

The development of robust and scalable synthetic routes to produce high-purity this compound and its (E) and (Z) isomers is a critical priority. researchgate.net These reference materials are essential for:

Quantitative Analysis: Accurately measuring the concentration of the metabolite in biological matrices such as plasma and urine during pharmacokinetic and metabolic studies. researchgate.netnih.gov

Metabolite Identification: Confirming the identity of metabolites detected in in vivo and in vitro experiments. nih.gov

Pharmacological Assays: Ensuring the reliability and reproducibility of in vitro receptor binding and functional assays.

Doping Control: Providing certified standards for anti-doping laboratories to accurately detect and confirm the use of clomiphene. nih.gov

The synthesis of these standards, along with stable isotope-labeled internal standards, has been a key step in recent studies, enabling the development of sensitive and specific UPLC-MS/MS methods for their quantification. researchgate.netnih.gov The availability of these tools will empower researchers to conduct the detailed mechanistic and pharmacokinetic studies necessary to fully understand the role of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxyclomiphene |

| Clomiphene |

| Enclomiphene |

| Zuclomiphene |

| N-desethylclomiphene |

| Clomiphene N-oxide |

| (Z)-3-hydroxyclomiphene |

| (Z)-3'-hydroxyclomiphene |

| Estrogen |

Q & A

Basic: What critical parameters should be optimized during the synthesis of 3-Methoxy-4-hydroxyclomiphene to ensure high purity?

Methodological Answer:

The synthesis of this compound requires careful optimization of reaction conditions. Key parameters include:

- Precursor selection : Use high-purity starting materials (e.g., substituted acetophenones or benzaldehydes) to minimize side reactions.

- Catalyst choice : Acid or base catalysts (e.g., H₂SO₄ or NaOCH₃) influence regioselectivity during methoxylation or hydroxylation steps.

- Temperature control : Maintain temperatures between 60–80°C during Claisen-Schmidt condensation to avoid thermal degradation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the compound ≥95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with methanol/water (70:30) mobile phase to assess purity (>98%) and retention time consistency.

- LC-MS/MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 343.1) and fragmentation patterns for structural validation.

- ¹H/¹³C NMR : Assign methoxy (-OCH₃, δ ~3.8 ppm) and hydroxyl (-OH, δ ~5.2 ppm) proton signals; aromatic protons typically appear between δ 6.5–7.5 ppm .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) stretches .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Use NIOSH-approved N95 respirators if aerosolization is possible .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers (e.g., peroxides) and bases; segregate in fireproof cabinets .

- Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: How can researchers estimate the in vivo production rate of this compound metabolites in neurological studies?

Methodological Answer:

-

Arteriovenous sampling : Collect paired arterial (input) and jugular venous (output) blood samples to measure metabolite concentration gradients. For example, a venous-arterial difference of 0.7 ± 0.1 ng/mL was observed for 3-Methoxy-4-hydroxyphenethyleneglycol in human brain studies .

-

Calculation :

Assuming cerebral blood flow = 750 mL/min and brain weight = 1400 g, the estimated production rate is ~35.8 µg/hr .

Advanced: How can discrepancies between in vitro and in vivo metabolic data for this compound be resolved?

Methodological Answer:

- Experimental variables :

- In vitro limitations : Liver microsomes lack full enzymatic cofactors (e.g., NADPH) or transport proteins. Use hepatocyte suspensions for better relevance.

- In vivo complexity : Account for blood-brain barrier permeability and extrahepatic metabolism (e.g., gut microbiota).

- Data reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics (CYP2D6/3A4) and tissue distribution data .

Advanced: What strategies enhance the storage stability of this compound in long-term studies?

Methodological Answer:

- Lyophilization : Freeze-dry aliquots under vacuum (≤0.1 mbar) to prevent hydrolysis.

- Additives : Include antioxidants (0.1% BHT) in stock solutions to inhibit oxidation.

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC assays to track purity loss .

Advanced: How can analytical methods be validated for quantifying this compound in biological matrices?

Methodological Answer:

-

Matrix effects : Use isotope-labeled internal standards (e.g., ³H- or ¹³C-analogues) to correct for ion suppression in LC-MS.

-

Validation parameters :

Advanced: What computational approaches predict the metabolic pathways of this compound?

Methodological Answer:

- In silico tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450-mediated oxidation sites (e.g., demethylation at position 4).

- Docking studies : Simulate binding affinities with CYP2D6 (PDB ID: 3TDA) to prioritize likely Phase I metabolites.

- Machine learning : Train models on published datasets of structurally similar compounds to predict glucuronidation or sulfation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.